6,7,8,9-Tetrahydro-dibenzofuran-2-ol

Description

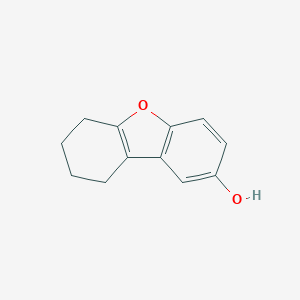

Structure

3D Structure

Properties

IUPAC Name |

6,7,8,9-tetrahydrodibenzofuran-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFLWVYSSLYVBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150356 | |

| Record name | 2-Dibenzofuranol, 6,7,8,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-79-5 | |

| Record name | 6,7,8,9-Tetrahydro-2-dibenzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dibenzofuranol, 6,7,8,9-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dibenzofuranol, 6,7,8,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol, a key heterocyclic intermediate. The synthesis is approached through a robust and scalable acid-catalyzed condensation reaction, chosen for its efficiency and reliance on readily available starting materials. This document offers field-proven insights into the causality behind experimental choices, a self-validating protocol, and a thorough guide to the analytical techniques required to confirm the structure and purity of the final compound. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who require a practical and scientifically grounded methodology for the preparation of this valuable scaffold.

Introduction and Strategic Significance

This compound is a member of the dibenzofuran family of heterocyclic compounds.[1] The dibenzofuran core is a prominent structural motif found in a variety of biologically active natural products and approved pharmaceuticals.[2] The partially saturated tetrahydro- derivative, specifically with a hydroxyl group at the 2-position, serves as a versatile building block. Its structure combines a nucleophilic phenolic moiety, a stable dibenzofuran core, and an aliphatic ring that can be further functionalized, making it a valuable precursor for creating complex molecular architectures in medicinal chemistry.

The synthetic strategy outlined herein is predicated on the classic and well-documented acid-catalyzed condensation of a quinone with a cyclic ketone, followed by intramolecular cyclization and aromatization. This method is favored for its operational simplicity, cost-effectiveness, and high-yield potential.

Overall Experimental Workflow

The process begins with the synthesis of the target compound, followed by a systematic purification and a multi-technique characterization to validate its identity and purity.

Caption: High-level workflow for the synthesis and characterization process.

Synthesis of this compound

Rationale for Synthetic Approach

The chosen synthesis involves the reaction of hydroquinone with cyclohexanone. This pathway is a variation of the classical synthesis of dibenzofurans. The reaction is typically initiated by an acid catalyst which protonates the cyclohexanone, rendering it more electrophilic. The electron-rich hydroquinone then acts as a nucleophile. A subsequent dehydration and intramolecular electrophilic aromatic substitution (a Friedel-Crafts type cyclization) forms the dibenzofuran ring system. This one-pot approach is highly efficient for constructing the core scaffold.

Proposed Reaction Mechanism

The reaction proceeds through several key steps: (1) Acid-catalyzed activation of cyclohexanone. (2) Nucleophilic attack by hydroquinone. (3) Dehydration to form a key intermediate. (4) Intramolecular Friedel-Crafts alkylation to close the furan ring. (5) Aromatization via dehydrogenation, often facilitated by an oxidant or air.

Caption: Key steps in the acid-catalyzed synthesis pathway.

Detailed Experimental Protocol

Materials:

-

Hydroquinone (1.1 g, 10 mmol)

-

Cyclohexanone (1.08 g, 11 mmol)[3]

-

p-Toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol)

-

Toluene (50 mL)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hydroquinone (1.1 g), cyclohexanone (1.08 g), p-toluenesulfonic acid (0.19 g), and toluene (50 mL).

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent. Dry the resulting solid under vacuum to obtain this compound as a crystalline solid.

Characterization of the Synthesized Compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

The purified product should be a crystalline solid. The reported melting point is in the range of 102-107°C.[3][4]

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the cyclohexene ring.

-

Aromatic Region (~6.7-7.5 ppm): Signals for the three protons on the phenolic ring.

-

Phenolic OH (~4.5-5.5 ppm): A broad singlet, which is exchangeable with D₂O.

-

Aliphatic Region (~1.8-2.8 ppm): Multiplets corresponding to the eight protons of the tetrahydro- moiety.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display 12 distinct carbon signals, confirming the molecular formula C₁₂H₁₂O₂.[3][4] The signals will be in the aromatic region (~110-160 ppm) and the aliphatic region (~20-30 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

~3200-3500 cm⁻¹: A broad peak characteristic of the phenolic O-H stretching vibration.[4]

-

~2850-2950 cm⁻¹: C-H stretching vibrations from the aliphatic ring.

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1200 cm⁻¹: C-O stretching for the aryl ether and the phenol.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.

Summary of Characterization Data

| Technique | Parameter | Expected Result | Reference |

| Physical | Melting Point | 102-107 °C | [3][4] |

| MS | Molecular Ion (m/z) | [M]⁺ ≈ 188.0837 | [4] |

| IR (cm⁻¹) | O-H Stretch (Phenol) | ~3200-3500 (broad) | [4] |

| C-H Stretch (Aliphatic) | ~2850-2950 | ||

| C=C Stretch (Aromatic) | ~1600, ~1450 | ||

| C-O Stretch | ~1200 | ||

| ¹H NMR (ppm) | Aromatic H | ~6.7-7.5 (3H) | |

| Phenolic OH | ~4.5-5.5 (1H, broad) | ||

| Aliphatic H | ~1.8-2.8 (8H) | ||

| ¹³C NMR | Number of Signals | 12 |

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound. The protocol is designed to be accessible and reproducible, leveraging common laboratory reagents and techniques. The comprehensive characterization plan provides a clear framework for validating the final product's identity and purity, ensuring its suitability for subsequent applications in research and development. By understanding the rationale behind the synthetic strategy and the expected analytical outcomes, researchers can confidently produce this valuable chemical intermediate.

References

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans . MDPI. Available at: [Link]

-

SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS . HETEROCYCLES, Vol. 85, No. 7, 2012. Available at: [Link]

-

A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents . Biointerface Research in Applied Chemistry. Available at: [Link]

-

Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology . PubMed. Available at: [Link]

-

Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review . SciSpace. Available at: [Link]

-

6,7,8,9-TETRAHYDRO-2-DIBENZOFURANOL - Optional[FTIR] - Spectrum - SpectraBase . SpectraBase. Available at: [Link]

-

An Alternative Approach to para-C–H Arylation of Phenol: Palladium-Catalyzed Tandem γ-Arylation/Aromatization of 2-Cyclohexen-1-one Derivatives . ACS Publications. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7,8,9-Tetrahydro-dibenzofuran-2-ol, with the CAS number 1133-79-5, is a heterocyclic compound featuring a dibenzofuran core with a partially saturated cyclohexane ring and a hydroxyl group.[1][2] This unique structural arrangement imparts a specific set of physicochemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding these properties is paramount for its effective utilization in research and development, enabling predictions of its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by available data and theoretical predictions.

Chemical Structure and Molecular Properties

The foundational aspect of any chemical compound is its structure. This compound consists of a central furan ring fused with two benzene rings, one of which is hydrogenated to a cyclohexane ring. A hydroxyl group is substituted at the 2-position of the dibenzofuran skeleton.

Caption: Chemical structure of this compound.

A summary of its key molecular properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | [1][3] |

| Molecular Weight | 188.226 g/mol | [1][3] |

| Exact Mass | 188.083729621 Da | [3][4] |

| Topological Polar Surface Area | 33.4 Ų | [3][4] |

| Heavy Atom Count | 14 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [3][4] |

| Complexity | 216 | [3][4] |

Physicochemical Data

The physicochemical properties of a compound are critical for determining its behavior in various applications, from reaction kinetics to biological absorption.

| Property | Value | Source |

| Melting Point | 102-103 °C | [1][4] |

| Boiling Point | 345.4 °C at 760 mmHg; 176-178 °C at 3 Torr | [1][4] |

| Flash Point | 162.7 °C | [1][4] |

| Density | 1.241 g/cm³ | [1][4] |

| Refractive Index | 1.646 | [1][4] |

| Vapor Pressure | 3.09E-05 mmHg at 25 °C | [1][4] |

| LogP (Predicted) | 3.2 - 3.62 | [1][4] |

| Solubility | Excellent solubility in organic solvents. | [1] |

Insight: The predicted LogP value suggests that this compound is a lipophilic compound, which is consistent with its excellent solubility in organic solvents.[1] This property is a key consideration in drug development for predicting membrane permeability and bioavailability. The high boiling point and flash point indicate low volatility and good thermal stability under normal conditions.

Experimental Protocols for Physicochemical Property Determination

While specific experimental protocols for this compound are not detailed in the provided search results, standard methodologies are employed for the determination of these properties.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. The narrow melting range of 102-103 °C suggests a high degree of purity.[1][4]

Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity. While the provided values are predicted, an experimental determination would typically follow the shake-flask method.

Methodology:

-

System Preparation: A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The octanol and water layers are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis.[1] While a detailed synthesis protocol is not available in the provided results, precursors such as 1-Cyclohexenyloxytrimethylsilane, 2-Hydroxymethylenecyclohexanone, and 1,4-Benzoquinone are mentioned, suggesting a synthesis route involving annulation strategies.[1] The presence of the phenolic hydroxyl group and the aromatic ring system dictates its reactivity, making it amenable to electrophilic substitution reactions and derivatization at the hydroxyl group.

Potential Applications

The primary application of this compound lies in its use as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The dibenzofuran scaffold is present in a variety of biologically active compounds, and the specific substitution pattern of this tetrahydro-derivative offers a versatile platform for further chemical modifications.

Toxicological Profile

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a useful tool for synthetic chemists. Its lipophilic nature, thermal stability, and reactive functional group provide a foundation for its application in the development of new chemical entities in various fields. Further research into its biological activity and toxicological profile is warranted to fully characterize its potential and ensure its safe handling and application.

References

-

Partial physicochemical properties and relative stability of polyhydroxylated dibenzofurans: theoretical and experimental study - PubMed. [Link]

-

2-dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride - PubChemLite. [Link]

-

2-dibenzofuranol, 6,7,8,9-tetrahydro-1-(((1-methylethyl)amino)methyl)-, hydrochloride. [Link]

-

A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]

-

2-dibenzofuranol, 6,7,8,9-tetrahydro-1-((diethylamino)methyl)-, hydrochloride. [Link]

-

Dibenzofuran | C12H8O | CID 568 - PubChem - NIH. [Link]

-

4,5,6,7-Tetrahydro-1-benzofuran | C8H10O | CID 12339045 - PubChem. [Link]

-

(6R,7aR)-3,6-Dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one - the NIST WebBook. [Link]

-

Chemical Properties of 2-Furanol, tetrahydro-2-methyl- (CAS 7326-46-7) - Cheméo. [Link]

-

6a,7,8,9-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol - PubChem. [Link]

-

The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat. [Link]

-

Tetrahydropyran synthesis - Organic Chemistry Portal. [Link]

-

Tetrahydrofuran synthesis - Organic Chemistry Portal. [Link]

-

(PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate. [Link]

-

ATSDR 2,3-Benzofuran Tox Profile - Agency for Toxic Substances and Disease Registry. [Link]

-

Octachlorodibenzofuran | C12Cl8O | CID 38200 - PubChem - NIH. [Link]

-

Tetrahydro-2-hydroxyfuran | C4H8O2 | CID 93002 - PubChem - NIH. [Link]

-

1,2,3,7,8,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 51720 - PubChem. [Link]

-

6-Methoxy-1,2,3a,8b-tetrahydrofuro[2,3-b]benzofuran-8-ol - PubChem. [Link]

-

2,3,7,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 39929 - PubChem. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 1133-79-5 [amp.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octachlorodibenzofuran | C12Cl8O | CID 38200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3,7,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol. Aimed at researchers, scientists, and professionals in drug development, this document offers a predictive yet robust examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct, published spectra for this specific molecule, this guide synthesizes data from structurally related analogs and fundamental spectroscopic principles to provide a reliable analytical framework.

Introduction

This compound is a heterocyclic compound featuring a dibenzofuran core with a partially saturated carbocyclic ring and a hydroxyl group. This unique combination of a phenolic moiety, a furan ring, and a tetralin-like system imparts distinct chemical properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for its application and development. This guide will detail the expected spectroscopic signatures of this molecule, providing a foundational understanding for its identification and characterization.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the dibenzofuran ring system is used.

Caption: Molecular structure and numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the analysis of related structures.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the hydroxyl proton.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals.[1]

-

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and the aliphatic protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale and Comparative Insights |

| H-1 | 6.8 - 7.0 | d | J ≈ 8.0 | This proton is ortho to the hydroxyl group, which is an electron-donating group, causing an upfield shift compared to unsubstituted dibenzofuran. |

| H-3 | 7.1 - 7.3 | dd | J ≈ 8.0, 2.0 | Coupled to both H-1 and H-4. The smaller coupling is a meta-coupling to H-4. |

| H-4 | 7.3 - 7.5 | d | J ≈ 2.0 | This proton experiences a deshielding effect from the furan oxygen and is meta-coupled to H-3. |

| OH | 4.5 - 5.5 (variable) | br s | - | The chemical shift of the phenolic proton is highly dependent on solvent and concentration. It will likely appear as a broad singlet. |

| H-6 | 2.7 - 2.9 | t | J ≈ 6.0 | These benzylic protons are deshielded by the adjacent aromatic ring. The signal will be a triplet due to coupling with the H-7 protons. |

| H-9 | 2.5 - 2.7 | t | J ≈ 6.0 | These protons are adjacent to the furan ring and will be deshielded. The signal will be a triplet due to coupling with the H-8 protons. |

| H-7, H-8 | 1.8 - 2.0 | m | - | These two sets of methylene protons will likely overlap and appear as a complex multiplet. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will reflect the different chemical environments of the carbon atoms in the aromatic and aliphatic regions.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C-2 | 150 - 155 | The carbon bearing the hydroxyl group will be significantly deshielded. |

| C-4a, C-5a, C-9a, C-9b | 115 - 145 | These are the quaternary carbons of the fused ring system. Their exact shifts are difficult to predict without specific model compounds. |

| C-1, C-3, C-4 | 110 - 130 | These are the protonated aromatic carbons. The electron-donating hydroxyl group will influence their shifts. |

| C-6, C-9 | 20 - 30 | These are the aliphatic methylene carbons adjacent to the aromatic and furan rings, respectively. |

| C-7, C-8 | 20 - 25 | These methylene carbons are in the middle of the saturated ring and are expected to be the most shielded. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the phenolic hydroxyl group, the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the C-O bonds of the phenol and furan.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat compound (if it is an oil) between two KBr or NaCl plates, as a KBr pellet containing a small amount of the solid compound, or as a solution in a suitable solvent (e.g., CCl₄ or CS₂).

-

Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3200 - 3600 | O-H stretch (phenolic) | Strong, Broad | The broadness is due to hydrogen bonding.[2] |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds.[3] |

| 2850 - 2960 | C-H stretch (aliphatic) | Strong | Characteristic of sp³ C-H bonds in the tetrahydro ring.[2] |

| 1500 - 1600 | C=C stretch (aromatic) | Medium-Strong | Multiple bands are expected due to the aromatic ring.[4] |

| 1200 - 1300 | C-O stretch (phenolic) | Strong | |

| 1000 - 1100 | C-O-C stretch (furan) | Strong | Asymmetric stretch of the ether linkage in the furan ring. |

The IR spectrum of 1,2,3,4-Tetrahydrodibenzofuran available in the NIST WebBook serves as a good reference for the absorptions of the core structure, lacking the hydroxyl group.[5]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.

Predicted Mass Spectrum and Fragmentation Pathways

The molecular weight of this compound (C₁₂H₁₂O₂) is 200.24 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak at m/z = 200.

Key Fragmentation Pathways:

-

Loss of a hydrogen atom: A peak at m/z = 199 (M-1) is expected due to the loss of a hydrogen atom, likely from the hydroxyl group or a benzylic position.

-

Loss of CO: A common fragmentation for phenols is the loss of carbon monoxide, which would lead to a peak at m/z = 172 (M-28).

-

Retro-Diels-Alder (RDA) reaction: The tetrahydro ring can undergo a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment at m/z = 172.

-

Benzylic cleavage: Cleavage of the C-C bonds in the tetrahydro ring adjacent to the aromatic and furan rings can lead to various smaller fragments.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from structurally similar compounds and fundamental principles, we have established a detailed framework for the expected ¹H NMR, ¹³C NMR, IR, and MS data. This information will serve as a valuable resource for scientists and researchers in the identification, characterization, and quality control of this compound, thereby facilitating its potential applications in various fields of chemical and pharmaceutical research. The experimental protocols outlined herein provide a self-validating system for the empirical confirmation of these predictions.

References

-

Characteristic IR Absorptions. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2016). ResearchGate. Retrieved from [Link]

-

1,2,3,4-Tetrahydrodibenzofuran. (n.d.). NIST WebBook. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. (2019). Journal of Mass Spectrometry, 54(1), 35–46. [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

-

Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2021). Molecules, 26(13), 3897. [Link]

-

Tetralin. (n.d.). PubChem. Retrieved from [Link]

-

Resolved N,N-dialkylated 2-amino-8-hydroxytetralins: stereoselective interactions with 5-HT1A receptors in the brain. (1989). Journal of Medicinal Chemistry, 32(4), 779–783. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 1,2,3,4-Tetrahydrodibenzofuran [webbook.nist.gov]

biological activity of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol derivatives

An In-Depth Technical Guide to the Biological Activity of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol Derivatives and Related Scaffolds

Abstract

The dibenzofuran core, a heterocyclic aromatic system, and its partially saturated analogue, tetrahydro-dibenzofuran, represent privileged scaffolds in medicinal chemistry. The inherent structural rigidity, planarity, and electronic properties of these molecules make them ideal starting points for the development of novel therapeutic agents. This technical guide focuses on the this compound moiety, a structure that combines the key features of the dibenzofuran system with a crucial phenolic hydroxyl group. This hydroxyl group not only serves as a vital anchor for receptor interactions through hydrogen bonding but also provides a versatile chemical handle for synthesizing diverse derivative libraries. This document synthesizes current research to provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, with a primary focus on their potential in neurodegenerative diseases, inflammation, and oncology.

The Tetrahydro-dibenzofuran Scaffold: A Pharmacological Overview

Chemical Structure and Rationale for Interest

The this compound scaffold consists of a central furan ring fused with a benzene ring on one side and a cyclohexene ring on the other. This structure is a hybrid of the fully aromatic dibenzofuran and more flexible systems. The partial saturation of one ring disrupts the complete planarity of the dibenzofuran system, which can be advantageous for achieving specific binding conformations within complex biological targets. Dibenzofuran derivatives are found in nature and are known for a wide range of biological activities, including anticancer and antibacterial properties. The phenolic hydroxyl group at the C-2 position is a key determinant of biological activity, often participating in crucial hydrogen bonds with enzyme active sites and contributing to antioxidant effects.

Synthetic Strategies: From Core to Derivative

The synthesis of the dibenzofuran core is well-established, with methods like the Pschorr reaction and modern palladium-catalyzed cyclizations of diaryl ethers being prominent. The tetrahydro-dibenzofuran scaffold can be accessed either by utilizing partially saturated precursors or through the catalytic hydrogenation of a parent dibenzofuran. The presence of the 2-ol group allows for straightforward derivatization (e.g., etherification, esterification, carbamoylation) to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Below is a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.

Caption: Generalized workflow from synthesis to lead optimization.

Key Biological Activities and Mechanisms of Action

Derivatives of the broader benzofuran and dibenzofuran class have demonstrated significant potential across multiple therapeutic areas. These insights provide a strong foundation for investigating the specific activities of this compound derivatives.

Neuroprotective and Anti-Alzheimer's Disease Activity

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic deficits and the accumulation of β-amyloid (Aβ) plaques. Benzofuran-based molecules have been designed as multi-target agents to address these pathologies.

-

Mechanism 1: Cholinesterase Inhibition: A key strategy in AD treatment is to boost acetylcholine levels by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The benzofuran scaffold has proven to be an effective pharmacophore for designing potent cholinesterase inhibitors. Specific carbamates derived from related benzofuran phenols have shown impressive inhibitory activities against both human AChE and BChE.

-

Mechanism 2: Inhibition of β-Amyloid Aggregation: Benzofuran derivatives have been developed as imaging agents that bind to Aβ aggregates and, in some cases, inhibit their formation. This suggests that the scaffold can interfere with the protein-protein interactions that lead to plaque formation.

The diagram below illustrates the dual-targeting approach for Alzheimer's disease.

Caption: Dual-target mechanism in Alzheimer's Disease.

| Compound Class | Target | Activity (IC₅₀) | Reference |

| Hydroxylated 2-phenylbenzofurans | BChE | 3.57 - 6.23 µM | |

| 2-Arylbenzofuran derivative (Cpd 20) | AChE | 0.086 µM | |

| 2-Arylbenzofuran derivative (Cpd 20) | BACE1 | <0.087 µM |

Table 1: Inhibitory activities of related benzofuran derivatives against AD targets.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegeneration. Benzofuran derivatives have been investigated as potent anti-inflammatory agents by targeting key enzymes and signaling pathways.

-

Mechanism: Inhibition of Inflammatory Mediators: Several studies have shown that benzofuran derivatives can suppress inflammation by inhibiting the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This leads to a decrease in the production of prostaglandins and nitric oxide (NO), two key inflammatory mediators. Fluorinated benzofuran derivatives, for example, have demonstrated IC₅₀ values for NO inhibition in the low micromolar range.

| Compound Class | Target Pathway | Activity (IC₅₀) | Reference |

| Aza-benzofuran (Cpd 1) | NO Inhibition (RAW 264.7 cells) | 17.31 µM | |

| Aza-benzofuran (Cpd 3) | NO Inhibition (RAW 264.7 cells) | 16.5 µM | |

| Fluorinated Benzofuran | IL-6 Secretion | 1.2 - 9.04 µM | |

| Fluorinated Benzofuran | NO Production | 2.4 - 5.2 µM |

Table 2: Anti-inflammatory activity of various benzofuran derivatives.

Anticancer Activity

The rigid, planar structure of the dibenzofuran core makes it an attractive scaffold for developing agents that can intercalate with DNA or bind to enzyme active sites relevant to cancer.

-

Mechanism 1: Inhibition of Signaling Pathways: Derivatives have been shown to inhibit the AKT/mTOR pathway, which is frequently dysregulated in cancer.

-

Mechanism 2: Anti-metastatic Effects: Some benzofuran derivatives act as inhibitors of the urokinase-type plasminogen activator (uPA) system, which plays a crucial role in cancer cell invasion and metastasis.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the tetrahydro-dibenzofuran scaffold has yielded crucial insights into the structural requirements for biological activity.

-

Role of Substituents: The addition of halogen atoms (F, Cl, Br) to the benzofuran ring consistently enhances anticancer and anti-inflammatory activities, likely due to the formation of "halogen bonds" that improve binding affinity.

-

Influence of the 2-ol Group: This hydroxyl group is a critical interaction point. Molecular docking studies of anti-inflammatory benzofurans show that the oxygen atom in the furan ring and the hydroxyl group form key hydrogen bonds with amino acid residues (e.g., GLU-371) in the iNOS active site.

-

Impact of Saturation: The tetrahydro motif, compared to a fully aromatic dibenzofuran, provides greater three-dimensional character. This can improve solubility and allow for more optimal fitting into non-planar binding pockets, potentially enhancing selectivity for certain targets.

An In-depth Technical Guide to the Molecular Mechanism of Action of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative molecular mechanism of action for the synthetic compound 6,7,8,9-Tetrahydro-dibenzofuran-2-ol. Based on extensive structural-activity relationship (SAR) analysis of analogous compounds, this document posits that the primary molecular targets of this tetrahydro-dibenzofuran derivative are the cannabinoid receptors, CB1 and CB2. This guide will delve into the predicted molecular interactions, the subsequent signaling cascades, and the anticipated physiological outcomes. Furthermore, we will provide detailed, field-proven experimental protocols to rigorously test this hypothesis, enabling researchers to validate and expand upon these findings.

Introduction: The Therapeutic Potential of Tetrahydro-dibenzofuran Scaffolds

The dibenzofuran and its partially saturated derivatives, such as this compound, represent a class of heterocyclic compounds with significant therapeutic potential. Historically, benzofuran derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2][3][4]. The structural resemblance of the tetrahydro-dibenzofuran core to classical and non-classical cannabinoids strongly suggests a potential interaction with the endocannabinoid system, a key regulator of numerous physiological processes.

This guide will focus on the predicted interaction of this compound with cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs) integral to neurotransmission, immune response, and pain perception[5][6]. Understanding the molecular mechanism of this compound is paramount for its potential development as a novel therapeutic agent.

Predicted Molecular Target: Cannabinoid Receptors CB1 and CB2

The core hypothesis of this guide is that this compound functions as a modulator of cannabinoid receptors. This prediction is rooted in the well-established structure-activity relationships of cannabinoid ligands[7][8][9].

Key structural features of this compound that support this hypothesis include:

-

A rigid, partially aromatic tricyclic core: This is a common feature in many potent cannabinoid receptor ligands.

-

A phenolic hydroxyl group at the 2-position: This hydroxyl group is a critical pharmacophore for high-affinity binding to both CB1 and CB2 receptors, likely acting as a hydrogen bond donor.

-

A lipophilic tetrahydrofuran ring: This contributes to the overall lipophilicity of the molecule, which is a known requirement for cannabinoid receptor ligands to traverse the cell membrane and access the binding pocket.

Based on these features, it is anticipated that this compound will exhibit binding affinity for both CB1 and CB2 receptors, potentially with some degree of selectivity.

Postulated Signaling Pathways

Upon binding to CB1 and/or CB2 receptors, this compound is predicted to initiate a cascade of intracellular signaling events characteristic of cannabinoid receptor activation. As these are Gi/o-coupled receptors, the primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5][10].

Furthermore, activation of cannabinoid receptors can lead to the modulation of other signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the ERK1/2 cascade is a known downstream effect of cannabinoid receptor stimulation[11][12][13][14].

-

Ion Channel Modulation: Cannabinoid receptors can modulate the activity of various ion channels, including inwardly rectifying potassium channels and voltage-gated calcium channels.

-

G-protein Independent Signaling: Interaction with β-arrestin can lead to receptor desensitization, internalization, and initiation of distinct signaling cascades.

The following diagram illustrates the predicted signaling pathway initiated by the binding of this compound to the CB1 receptor.

Caption: Predicted signaling cascade following binding of this compound to the CB1 receptor.

Experimental Validation: A Step-by-Step Methodological Approach

To empirically validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating and provide a clear path to characterizing the molecular pharmacology of this compound.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Methodology: Radioligand Displacement Assay

This assay measures the ability of the test compound to displace a known high-affinity radiolabeled cannabinoid ligand from the receptor[6][15][16][17][18][19].

Experimental Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and increasing concentrations of this compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a saturating concentration of a known unlabeled cannabinoid agonist (e.g., WIN55,212-2).

-

Incubation Conditions: Incubate at 30°C for 90 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Expected Outcome: This experiment will provide quantitative data on the binding affinity of the test compound for both cannabinoid receptors, allowing for the determination of its potency and selectivity.

Caption: Workflow for the radioligand displacement assay.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of this compound at CB1 and CB2 receptors.

Methodology: [35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor upon ligand binding[4][8][20][21].

Experimental Protocol:

-

Membrane Preparation: Use the same CB1 and CB2 receptor-expressing cell membranes as in the binding assay.

-

Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Incubation: In a 96-well plate, incubate the membranes with increasing concentrations of this compound in the presence of [35S]GTPγS and GDP.

-

Basal and Stimulated Binding: Determine basal binding in the absence of the test compound and maximal stimulation with a known full agonist (e.g., CP55,940).

-

Incubation Conditions: Incubate at 30°C for 60 minutes.

-

Filtration: Separate bound and free [35S]GTPγS by rapid filtration.

-

Quantification: Measure the amount of bound [35S]GTPγS by scintillation counting.

-

Data Analysis: Generate dose-response curves to determine the EC50 and Emax values. To test for antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist.

Expected Outcome: This assay will reveal whether the compound activates the receptor (agonist), blocks the action of an agonist (antagonist), or reduces the basal activity of the receptor (inverse agonist).

Objective: To confirm the functional consequence of receptor activation by measuring changes in intracellular cAMP levels.

Methodology: cAMP Accumulation Assay

This assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi/o-coupled receptor activation[10][22][23][24][25].

Experimental Protocol:

-

Cell Culture: Use whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of this compound.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: Generate dose-response curves to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Expected Outcome: A dose-dependent decrease in cAMP levels will confirm the compound's agonistic activity at the Gi/o-coupled cannabinoid receptors.

In Vivo Pharmacological Profile

Objective: To assess the in vivo effects of this compound consistent with cannabinoid receptor activation.

Methodology: The Cannabinoid Tetrad Test in Mice

This is a series of four behavioral tests that are characteristic of CB1 receptor agonists in rodents[2][26][27][28][29].

Experimental Protocol:

-

Animal Model: Use male C57BL/6 mice.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses.

-

Behavioral Assessments: At a predetermined time point after injection (e.g., 30 minutes), assess the following four parameters:

-

Hypomotility: Measure spontaneous locomotor activity in an open-field arena.

-

Catalepsy: Measure the time the mouse remains immobile on an elevated bar.

-

Analgesia: Measure the latency to a nociceptive response on a hot plate.

-

Hypothermia: Measure rectal body temperature.

-

-

Data Analysis: Compare the results for each parameter between vehicle-treated and drug-treated groups.

Expected Outcome: If this compound is a CB1 receptor agonist, it is expected to induce a dose-dependent decrease in locomotor activity and body temperature, an increase in catalepsy, and an analgesic effect.

Data Presentation and Interpretation

The quantitative data obtained from the in vitro assays should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Predicted Pharmacological Profile of this compound at Cannabinoid Receptors

| Assay | Receptor | Predicted Parameter | Predicted Value Range |

| Radioligand Binding | CB1 | Ki (nM) | 1 - 100 |

| CB2 | Ki (nM) | 10 - 500 | |

| [35S]GTPγS Binding | CB1 | EC50 (nM) | 10 - 200 |

| Emax (%) | 40 - 80 (Partial Agonist) | ||

| CB2 | EC50 (nM) | 50 - 1000 | |

| Emax (%) | 30 - 70 (Partial Agonist) | ||

| cAMP Accumulation | CB1 | IC50 (nM) | 20 - 500 |

| CB2 | IC50 (nM) | 100 - 2000 |

Note: The predicted values are based on the analysis of structurally similar compounds and require experimental verification.

Conclusion

Based on a thorough analysis of its chemical structure and the established SAR for cannabinoid ligands, this compound is strongly predicted to act as a modulator of the cannabinoid receptors CB1 and CB2. The proposed mechanism involves direct binding to these receptors, leading to the activation of Gi/o-protein signaling pathways and subsequent downstream cellular effects. The detailed experimental protocols provided in this guide offer a robust framework for the definitive characterization of its molecular mechanism of action. Elucidating the precise pharmacological profile of this compound will be a critical step in evaluating its potential for further development as a therapeutic agent.

References

-

Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. (n.d.). Retrieved from [Link]

-

(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. (n.d.). Retrieved from [Link]

-

CB1 Cannabinoid Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved from [Link]

-

Tetrad test - Wikipedia. (n.d.). Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. (2019, September 2). Retrieved from [Link]

-

Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [ 35 S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells - Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells - Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases - MDPI. (n.d.). Retrieved from [Link]

-

Cannabinoid‐Induced Tetrad in Mice - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs - PubMed. (1993, November 1). Retrieved from [Link]

-

A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (n.d.). Retrieved from [Link]

-

(PDF) Assay of CB1 Receptor Binding - ResearchGate. (n.d.). Retrieved from [Link]

-

Cannabinoid Receptor Binding and Assay Tools - Celtarys Research. (2025, October 7). Retrieved from [Link]

-

Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds - Marshall University. (n.d.). Retrieved from [Link]

-

The binding displacement curves obtained for compounds 2, 12, 16, and... - ResearchGate. (n.d.). Retrieved from [Link]

-

A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. (2023, December 15). Retrieved from [Link]

-

CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (n.d.). Retrieved from [Link]

-

(PDF) Cannabinoid-Induced Tetrad in Mice - ResearchGate. (n.d.). Retrieved from [Link]

-

Radioligand binding assays to CB1R and CB2R. (A–D) Saturation curves of either [³H] - ResearchGate. (n.d.). Retrieved from [Link]

-

Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Computational and experimental approaches to probe GPCR activation and signaling | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Cannabinoid tetrad. (n.d.). Retrieved from [Link]

-

Tools for GPCR drug discovery - PMC - NIH. (n.d.). Retrieved from [Link]

-

The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed. (n.d.). Retrieved from [Link]

-

Cannabinoid-Induced Tetrad in Mice - PubMed. (2017, July 5). Retrieved from [Link]

-

In-Vitro Assessment of CB1/CB2 Receptor Binding and Function - eGrove - University of Mississippi. (2020, May 9). Retrieved from [Link]

-

Approaches to Study GPCR Regulation in Native Systems | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Concurrent Stimulation of Cannabinoid CB1 and Dopamine D2 Receptors Augments cAMP Accumulation in Striatal Neurons: Evidence for a G s Linkage to the CB1 Receptor - Journal of Neuroscience. (1997, July 15). Retrieved from [Link]

-

Cannabinoid ligands biased CB 1 -dependent ERK signaling. ERK... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

-

CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PubMed Central. (n.d.). Retrieved from [Link]

-

CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PubMed. (2016, May 1). Retrieved from [Link]

-

Cannabinoid CB2 receptor ligands disrupt the sequential regulation of p-MEK1/2 to p-ERK1/2 in mouse brain cortex. (2023, October 24). Retrieved from [Link]

-

(PDF) Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation - ResearchGate. (n.d.). Retrieved from [Link]

-

Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors - Semantic Scholar. (2023, August 11). Retrieved from [Link]

-

GTPγS Binding Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists - PubMed. (n.d.). Retrieved from [Link]

-

(PDF) Cs2CO3-promoted one-pot synthesis of novel tetrahydrobenzofuran-4(2H)-ones: In vitro antimicrobial, antimalarial activity and in silico docking study - ResearchGate. (2024, January 16). Retrieved from [Link]

-

Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PubMed Central. (n.d.). Retrieved from [Link]

-

Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors - PubMed. (2009, April 1). Retrieved from [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Tetrad test - Wikipedia [en.wikipedia.org]

- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 6. researchgate.net [researchgate.net]

- 7. innoprot.com [innoprot.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. explorationpub.com [explorationpub.com]

- 13. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. egrove.olemiss.edu [egrove.olemiss.edu]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. marshall.edu [marshall.edu]

- 23. jneurosci.org [jneurosci.org]

- 24. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cannabinoid‐Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 6,7,8,9-Tetrahydro-dibenzofuran-2-ol Cytotoxicity

Introduction: The Rationale for Cytotoxicity Profiling of Novel Dibenzofuran Derivatives

Dibenzofurans represent a significant class of heterocyclic compounds found in various natural products and synthesized molecules, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific derivative, 6,7,8,9-Tetrahydro-dibenzofuran-2-ol, is a subject of growing interest within the drug discovery pipeline. Its structural features suggest a potential for therapeutic application, necessitating a thorough evaluation of its cytotoxic profile.[1] The initial assessment of a compound's potential to induce cell death is a cornerstone of preclinical drug development, providing critical data on its efficacy and safety.[4][5]

This guide provides a comprehensive framework for the in vitro evaluation of this compound's cytotoxicity. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific principles and strategic considerations for a robust and insightful analysis. We will delve into the selection of appropriate cell lines, the application of key cytotoxicity assays, and the interpretation of data to elucidate potential mechanisms of action.

Part 1: Foundational Principles of In Vitro Cytotoxicity Assessment

The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a compound exerts a toxic effect on cultured cells.[6] This is often quantified as the half-maximal inhibitory concentration (IC50), a key metric for comparing the potency of different compounds.[4] Beyond this fundamental measurement, a well-designed cytotoxicity study can offer insights into the mode of cell death, such as apoptosis or necrosis.[4]

The Critical Choice of Cell Lines: Context is Key

The selection of an appropriate cell line is a pivotal decision that profoundly influences the relevance and translatability of cytotoxicity data.[7][8] Several factors must be considered to ensure the chosen model aligns with the research objectives.[7]

-

Tissue of Origin: The cell line should ideally originate from the tissue or organ system relevant to the intended therapeutic application or potential off-target toxicity of the compound.[7] For instance, if this compound is being investigated as an anticancer agent for breast cancer, cell lines such as MCF-7 would be appropriate.[9]

-

Pathophysiological Relevance: For disease-specific inquiries, the cell line should reflect the genetic and molecular characteristics of the pathology under investigation.[7]

-

Assay Compatibility: The chosen cell line must be compatible with the selected cytotoxicity assays and exhibit a suitable growth rate and morphology for the experimental setup.[8]

-

Authentication and Purity: It is imperative to use authenticated, low-passage cell lines from reputable sources to ensure reproducibility and avoid complications arising from cross-contamination or genetic drift.[8]

For a broad initial screening of this compound, a panel of cell lines representing different cancer types (e.g., lung, colon, breast) and a normal, non-cancerous cell line (e.g., fibroblasts) is recommended to assess both efficacy and potential for general toxicity.[7]

Core Assays for a Multi-faceted Cytotoxicity Profile

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach, employing assays that measure different cellular endpoints, is essential for a comprehensive evaluation.[6]

-

Metabolic Viability Assays (e.g., MTT): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability. The reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a colored formazan product by mitochondrial dehydrogenases in living cells is the basis of this assay.

-

Membrane Integrity Assays (e.g., LDH): These assays quantify the release of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis.[10]

-

Apoptosis Assays (e.g., Annexin V/PI Staining): These assays can differentiate between different stages of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[11]

Part 2: Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step methodologies for the core cytotoxicity assays, along with guidance on data analysis and presentation.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound's cytotoxicity.

Caption: A generalized workflow for the in vitro cytotoxicity evaluation of a novel compound.

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell metabolic activity.[12]

Materials:

-

96-well flat-bottom sterile plates

-

Selected cell lines

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[13][14]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for attachment.[6][13]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for the compound) and untreated controls.[6]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Detailed Protocol: LDH Release Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[15]

Materials:

-

Cells and compound-treated plates prepared as in the MTT assay.

-

Commercially available LDH cytotoxicity assay kit (or individual reagents: Tris buffer, lithium lactate, NAD+, PMS, INT)

-

Microplate reader

Procedure:

-

Prepare Controls: In addition to the experimental wells, prepare wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).[16]

-

Sample Collection: After the desired incubation period with the compound, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[16][17]

-

Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[16]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[16]

-

Stop Reaction and Measure Absorbance: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically 490 nm).[16]

Detailed Protocol: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

-

6-well plates

-

Selected cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specific time period (e.g., 24 hours).[4]

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.[11]

-

Washing: Wash the cells twice with cold PBS.[11]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.[11]

-

Flow Cytometry Analysis: Add additional 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.[11]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values in µM)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 ± 1.3 |

| A549 | Lung Carcinoma | 48 | 25.8 ± 2.1 |

| HT-29 | Colorectal Adenocarcinoma | 48 | 18.2 ± 1.9 |

| MRC-5 | Normal Lung Fibroblast | 48 | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results:

-

IC50 Values: A lower IC50 value indicates greater cytotoxic potency.[4] In the hypothetical data above, this compound shows the highest potency against the MCF-7 breast cancer cell line. The high IC50 value against the normal MRC-5 cell line suggests a degree of selectivity for cancer cells.

-

LDH Release: An increase in LDH release in compound-treated cells compared to untreated controls indicates cytotoxicity through necrosis or late apoptosis.

-

Annexin V/PI Staining: The distribution of cells in the four quadrants of the flow cytometry plot (viable, early apoptotic, late apoptotic, and necrotic) provides a quantitative measure of the mode of cell death induced by the compound.

Part 3: Delving into the Mechanism of Action

The initial cytotoxicity data provides a foundation for investigating the underlying molecular mechanisms by which this compound induces cell death.

Potential Signaling Pathways in Cytotoxicity

Drug-induced cytotoxicity can be mediated by various signaling pathways.[18][19] Two of the most well-characterized are the intrinsic and extrinsic apoptosis pathways.[20][21]

-

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria.[20][22] Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to apoptosis.[20][21]

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase (caspase-8 or -10), which in turn activates executioner caspases.[20][23]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. kosheeka.com [kosheeka.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. How to choose the right cell line for your experiments – faCellitate [facellitate.com]

- 9. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. cellbiologics.com [cellbiologics.com]

- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 18. alliedacademies.org [alliedacademies.org]

- 19. Mechanisms of Drug-induced Toxicity Guide - Evotec [evotec.com]

- 20. anygenes.com [anygenes.com]

- 21. annualreviews.org [annualreviews.org]

- 22. researchgate.net [researchgate.net]

- 23. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Natural Sources of Dibenzofuran Compounds

Abstract

Dibenzofuran compounds represent a significant class of heterocyclic aromatic compounds, characterized by a furan ring fused to two benzene rings. Initially discovered as a byproduct of industrial processes, the dibenzofuran scaffold is now recognized as a privileged structure in a diverse array of natural products. These compounds, isolated from a wide range of organisms including lichens, fungi, and higher plants, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery of dibenzofuran compounds, their diverse natural sources, and the biosynthetic pathways leading to their formation. Furthermore, this guide details the experimental methodologies for their extraction, isolation, and structural characterization, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Emergence of Dibenzofurans from Industrial Byproducts to Bioactive Natural Products

The history of dibenzofuran is rooted in the early days of industrial chemistry, where it was first identified as a component of coal tar.[1] This volatile white solid, with its thermally robust nature, initially found application as a heat transfer agent. However, the perception of dibenzofurans has evolved dramatically with the discovery of a vast and structurally diverse family of naturally occurring derivatives. These natural dibenzofurans are far from the relatively simple and inert parent compound, often featuring complex substitution patterns that impart potent biological activities.

The core dibenzofuran structure consists of two benzene rings fused to a central furan ring, as illustrated below.

Caption: Proposed biosynthetic pathway of usnic acid in lichens.

The biosynthesis is initiated by a polyketide synthase (PKS) , a large multifunctional enzyme that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes intramolecular cyclization and aromatization to yield the key intermediate, methylphloracetophenone . Finally, a cytochrome P450-dependent monooxygenase catalyzes the oxidative dimerization of two molecules of methylphloracetophenone to form usnic acid.

Biosynthesis in Higher Plants: A Proposed Pathway

The biosynthesis of dibenzofurans in higher plants, such as the phytoalexins found in the Rosaceae family, is thought to proceed through a different route, likely involving the oxidative coupling of biphenyl precursors. A proposed pathway is depicted below:

Caption: Proposed biosynthetic pathway of dibenzofuran phytoalexins in higher plants.

In this proposed pathway, a biphenyl synthase (BIS) catalyzes the formation of a biphenyl intermediate from a benzoic acid derivative. Subsequent hydroxylation of the biphenyl ring, likely mediated by a cytochrome P450 enzyme, sets the stage for an intramolecular oxidative cyclization to form the dibenzofuran core. Further modifications, such as methylation and glycosylation, can then lead to the final dibenzofuran phytoalexin. [2]

Experimental Protocols: From Natural Source to Pure Compound

The successful isolation and characterization of dibenzofuran compounds from natural sources require a systematic and multi-step approach. This section provides detailed protocols for the extraction, isolation, and characterization of these compounds.

Extraction of Dibenzofuran Compounds

The choice of extraction method and solvent depends on the natural source and the polarity of the target dibenzofuran compounds.

This protocol is suitable for the large-scale extraction of usnic acid from dried lichen material.

-

Preparation of Lichen Material: Grind the dried lichen thalli into a fine powder.

-

Soxhlet Extraction:

-

Place the powdered lichen material (e.g., 100 g) into a cellulose thimble.

-

Insert the thimble into the Soxhlet extractor.

-

Add a suitable solvent, such as acetone or chloroform (e.g., 500 mL), to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to reflux.

-

Continue the extraction for 24-48 hours, or until the solvent in the extractor runs clear.

-

-